6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their biological activities . They are N-heterocyclic compounds, which means they contain nitrogen in their ring structure .
Synthesis Analysis
These compounds can be synthesized from commercially available substances in several steps . The exact method would depend on the specific substituents on the thiazolo[5,4-b]pyridine ring .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving these compounds would depend on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure . For example, the crystal structure of a related compound, N-(6-chloro-2-methyl-2H-indazol-5-yl), was found to be monoclinic .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research on nicotinamide derivatives, such as the study by Patel and Shaikh (2010), highlights the synthesis of 4-Thiazolidinones from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole. These compounds demonstrated in vitro antimicrobial and antifungal activities against various bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Inhibition of Biological Processes
Nicotinamide derivatives are also explored for their role as inhibitors of biological processes. For instance, Burnett et al. (2015) studied 2-nicotinamido-1,3,4-thiadiazole, demonstrating its potential as an aquaporin inhibitor. This suggests applications in modulating water transport in biological systems, which can be relevant for treating various health conditions (Burnett et al., 2015).
Antineoplastic Activities
Nicotinamide derivatives have been investigated for their antineoplastic activities. Ross (1967) prepared various 6-substituted nicotinamide derivatives, reporting moderate activity against leukemia, indicating a potential pathway for developing new cancer therapies (Ross, 1967).
Metabolic and Enzymatic Studies
Studies have also focused on the metabolic fate and enzymatic interactions of nicotinamide derivatives. Babault et al. (2018) discussed the inhibition of Nicotinamide N-Methyltransferase (NNMT) by bisubstrate inhibitors, highlighting the regulatory role of NNMT in physiology and pathophysiology. This opens avenues for researching metabolic disorders and developing therapeutic agents (Babault et al., 2018).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
A related thiazolo[5,4-b]pyridine compound has been reported to exhibit strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to downstream effects.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Result of Action
Given the reported pharmacological activities of related thiazolo[4,5-b]pyridines , the compound might have potential antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects.
Future Directions
Biochemical Analysis
Biochemical Properties
It has been reported that similar thiazolo[5,4-b]pyridines exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for these compounds .
Cellular Effects
Given its potential inhibitory activity against PI3Ks , it can be hypothesized that this compound may influence various cellular processes regulated by these enzymes. This includes cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may act as a potent inhibitor of PI3Ks . This could involve binding interactions with these enzymes, leading to their inhibition and subsequent changes in gene expression.
Properties
IUPAC Name |
6-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c1-11-9-12(18-24-15-3-2-8-21-19(15)26-18)4-6-14(11)23-17(25)13-5-7-16(20)22-10-13/h2-10H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHEZGLRDVPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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